molecular formula C11H19NOS B13258360 4-Methyl-2-[(thiophen-2-ylmethyl)amino]pentan-1-ol

4-Methyl-2-[(thiophen-2-ylmethyl)amino]pentan-1-ol

Cat. No.: B13258360
M. Wt: 213.34 g/mol
InChI Key: GDOWBLKMYHPLIX-UHFFFAOYSA-N
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Description

4-Methyl-2-[(thiophen-2-ylmethyl)amino]pentan-1-ol is an organic compound that features a thiophene ring, an amino group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[(thiophen-2-ylmethyl)amino]pentan-1-ol typically involves the reaction of 4-methyl-2-pentanone with thiophen-2-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as:

    Reactant Preparation: Ensuring high purity of 4-methyl-2-pentanone and thiophen-2-ylmethylamine.

    Reaction: Conducting the reaction in large reactors with precise control over temperature and pressure.

    Purification: Using techniques such as distillation or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[(thiophen-2-ylmethyl)amino]pentan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced further to modify the thiophene ring or the amino group.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced thiophene derivatives.

    Substitution: Formation of various substituted amino derivatives.

Scientific Research Applications

4-Methyl-2-[(thiophen-2-ylmethyl)amino]pentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(thiophen-2-ylmethyl)amino]pentan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiophene ring and amino group play crucial roles in these interactions, facilitating binding and subsequent biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Thiophen-2-ylmethyl)-amino]-benzoic acid
  • methyl 4-{[(thiophen-2-ylmethyl)amino]methyl}benzoate

Uniqueness

4-Methyl-2-[(thiophen-2-ylmethyl)amino]pentan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H19NOS

Molecular Weight

213.34 g/mol

IUPAC Name

4-methyl-2-(thiophen-2-ylmethylamino)pentan-1-ol

InChI

InChI=1S/C11H19NOS/c1-9(2)6-10(8-13)12-7-11-4-3-5-14-11/h3-5,9-10,12-13H,6-8H2,1-2H3

InChI Key

GDOWBLKMYHPLIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CO)NCC1=CC=CS1

Origin of Product

United States

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